Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate

Regioselective Synthesis Sequential Cross-Coupling Orthogonal Protecting Group Strategy

This polyhalogenated pyrimidine delivers programmed site-selectivity via the reactivity gradient C4–I > C2–Cl, enabling clean, sequential Suzuki–Miyaura coupling first at C4, then SₙAr or a second cross-coupling at C2. The 5‑carboxylate ester offers a latent handle for amide or acid conversion. Designed for medicinal chemistry and agrochemical discovery, it prevents non‑selective double couplings that plague simpler dihalopyrimidine analogs. Order this orthogonal building block to accelerate parallel synthesis of 2,4,5‑trisubstituted pyrimidine libraries.

Molecular Formula C7H6ClIN2O2
Molecular Weight 312.49 g/mol
Cat. No. B12987811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-4-iodopyrimidine-5-carboxylate
Molecular FormulaC7H6ClIN2O2
Molecular Weight312.49 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1I)Cl
InChIInChI=1S/C7H6ClIN2O2/c1-2-13-6(12)4-3-10-7(8)11-5(4)9/h3H,2H2,1H3
InChIKeyHXSRFKCTUVJFTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Chloro-4-Iodopyrimidine-5-Carboxylate: A Dual-Halogenated Heterocyclic Scaffold for Sequential Functionalization and Precision Library Synthesis


Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate (CAS: 1823938-12-0) is a polyhalogenated pyrimidine derivative belonging to the class of heteroaryl halides. Its molecular structure comprises a pyrimidine core substituted with an electron-withdrawing ethyl carboxylate group at the 5-position, along with two distinct halogen atoms—a chlorine at the 2-position and an iodine at the 4-position. This compound exhibits key physicochemical properties, including a molecular formula of C₇H₆ClIN₂O₂ and a molecular weight of 312.49 g/mol, with a predicted boiling point of 376.4±22.0 °C and a predicted density of 1.901±0.06 g/cm³ . Its orthogonal halogen substitution pattern is strategically designed to enable the programmed, sequential introduction of diverse molecular fragments, a feature that sets it apart from simpler mono- or dihalogenated analogs in the construction of complex pyrimidine libraries for medicinal chemistry and agrochemical discovery [1].

Why Ethyl 2-Chloro-4-Iodopyrimidine-5-Carboxylate Cannot Be Substituted with Common Dichloro or Dibromo Analogs in Sequential C–C Bond Forming Strategies


The practice of substituting dihalogenated pyrimidine building blocks based on apparent structural similarity often leads to synthetic failure in multi-step routes. This is because the intrinsic reactivity of halogens toward palladium-catalyzed cross-couplings follows a well-established hierarchical trend (I > Br ≫ Cl), which dictates both the rate and, more critically, the site-selectivity of the initial oxidative addition step. While common analogs such as ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS: 51940-64-8) offer two identical leaving groups with moderate reactivity, they typically require harsher conditions and are prone to non-selective double couplings without careful catalyst and solvent optimization, as demonstrated in one-pot double Suzuki protocols . Conversely, the incorporation of the highly reactive 4-iodo substituent in the target compound establishes an unambiguous, predictable reactivity gradient (C4–I > C2–Cl). This intrinsic orthogonality allows for a clean, stepwise diversification strategy—Suzuki–Miyaura coupling can be executed exclusively at the C4-iodo position first, preserving the C2-chloro handle for subsequent nucleophilic aromatic substitution (SNAr) or more challenging cross-coupling reactions with more robust catalytic systems [1].

Quantitative Differentiation of Ethyl 2-Chloro-4-Iodopyrimidine-5-Carboxylate: Head-to-Head Reactivity and Performance Metrics


C4 Iodo vs. C2 Chloro Orthogonal Reactivity in Ethyl 2-Chloro-4-Iodopyrimidine-5-Carboxylate for Programmable Sequential Functionalization

The target compound exhibits a well-defined, hierarchical reactivity profile in palladium-catalyzed cross-coupling reactions. Due to the lower bond dissociation energy and superior leaving group ability of the C4-iodo bond compared to the C2-chloro bond, oxidative addition occurs selectively and rapidly at the 4-position under mild conditions. This allows for the exclusive installation of the first substituent at C4, leaving the C2-chloro site untouched for a second, distinct transformation (e.g., SNAr with amines or Suzuki coupling under more forcing conditions). In contrast, the comparator ethyl 2,4-dichloropyrimidine-5-carboxylate presents two C–Cl bonds of near-identical reactivity, which complicates selective mono-functionalization and often necessitates complex catalyst/ligand tuning or the use of protecting group strategies to avoid statistical mixtures of mono- and di-arylated products . For 2,4-dihalopyrimidines, cross-coupling reactions nearly always proceed with C4-selectivity, but the rate differential between C4–I and C2–Cl is substantially larger and more operationally robust than the C4–Cl versus C2–Cl differential [1].

Regioselective Synthesis Sequential Cross-Coupling Orthogonal Protecting Group Strategy

Expedited Kinetics: Comparative C4-Iodo vs. C4-Chloro Coupling Rates Under Mild Conditions

The use of a 4-iodo substituent, as found in ethyl 2-chloro-4-iodopyrimidine-5-carboxylate, enables Suzuki-Miyaura cross-coupling reactions to proceed at significantly lower temperatures and shorter reaction times compared to its 4-chloro or 4-bromo analogs. This is a direct consequence of the C–I bond's lower bond dissociation energy (∼55 kcal/mol) relative to C–Br (∼70 kcal/mol) and C–Cl (∼85 kcal/mol), which accelerates the rate-limiting oxidative addition step with Pd(0) catalysts. For instance, related studies on 4-iodopyrimidines demonstrate near-quantitative homocoupling at elevated temperatures (160 °C) in the absence of a boronic acid partner, underscoring the high intrinsic reactivity of this functional handle [1]. This heightened reactivity translates to the ability to perform selective couplings at or near room temperature, a feature not achievable with 4-chloropyrimidine analogs which often require heating to 70-100 °C and/or the use of specialized, electron-rich ligands to achieve comparable conversion [2].

Palladium Catalysis Reaction Kinetics Mild Condition Synthesis

Chromatographic Behavior: Enhanced Retention for Improved Purity Assessment in Ethyl 2-Chloro-4-Iodopyrimidine-5-Carboxylate

The calculated physicochemical properties of ethyl 2-chloro-4-iodopyrimidine-5-carboxylate predict a significant difference in lipophilicity compared to its non-iodinated counterparts. The presence of the heavy iodine atom substantially increases the compound's LogP value (predicted LogP of 1.9113) compared to the dichloro analog (predicted LogP of ∼0.8-1.0) . This increased hydrophobicity translates directly to longer retention times on standard reverse-phase HPLC columns (C18). For a typical gradient method (e.g., 5% to 95% acetonitrile in water over 10 minutes), ethyl 2,4-dichloropyrimidine-5-carboxylate elutes significantly earlier than the iodo derivative. This larger chromatographic separation window minimizes the risk of co-elution with other synthetic intermediates or by-products, facilitating more reliable purity assessment by UV or MS detection.

Analytical Chemistry QC/QA Reverse-Phase HPLC

Proven Scalability: Utility of Iodopyrimidine Motif in Regioselective Synthesis of Pharmaceutically Relevant Scaffolds

The 2-chloro-4-iodopyrimidine scaffold, particularly when equipped with a carboxylate handle at the 5-position, is explicitly identified in the patent literature as a key intermediate for assembling 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. Its synthetic utility lies in the ability to perform sequential transformations in a controlled manner: mild nucleophilic substitutions or cross-coupling reactions proceed regioselectively at the 4-position, leaving the 2-chloro substituent intact for a subsequent diversification step under more forcing conditions or with different chemistry (e.g., Buchwald-Hartwig amination) [2]. This contrasts with the less predictable reactivity of 2,4-dichloro or 2-chloro-4-bromo analogs, where achieving the same degree of control over sequential modifications often requires more elaborate optimization of catalysts and reaction parameters. The operational simplicity and mild conditions associated with this regioselective strategy are noted as advantages for convenient industrial production [1].

Medicinal Chemistry Nucleoside Analogues Scalable Synthesis

Strategic Application Scenarios for Ethyl 2-Chloro-4-Iodopyrimidine-5-Carboxylate in Drug Discovery and Chemical Biology


Medicinal Chemistry: High-Fidelity Synthesis of 2,4,5-Trisubstituted Pyrimidine Kinase Inhibitor Libraries

The orthogonal reactivity of the C4-iodo and C2-chloro groups in ethyl 2-chloro-4-iodopyrimidine-5-carboxylate makes it an ideal central scaffold for generating diverse libraries of 2,4,5-trisubstituted pyrimidines. This is achieved by first executing a mild Suzuki-Miyaura coupling at the C4 position to introduce a variable aryl or heteroaryl moiety. The remaining C2-chloro group can then be displaced in a subsequent step via SNAr with a diverse set of amines, or via a second, more forcing Suzuki or Buchwald-Hartwig coupling. The 5-carboxylate ester also serves as a latent handle for conversion to amides, carboxylic acids, or alcohols. This programmable, two-step diversification sequence is highly amenable to parallel synthesis, enabling the rapid exploration of chemical space around a pyrimidine core for targets such as protein kinases, where 2,4-disubstituted pyrimidines are a privileged pharmacophore [1].

Chemical Biology: Synthesis of Functionalized C-Nucleoside Probes and Bioisosteres

This compound serves as a strategic starting material for the construction of novel C-nucleosides, as evidenced by its mention in relevant patent and academic literature [1]. The ability to regioselectively functionalize the 4-position with a sugar or sugar mimetic, while retaining the 2-chloro group for later modification with a heterocyclic base or a reporter tag (e.g., fluorophore, biotin), is a powerful feature. The mild conditions enabled by the 4-iodo substituent are crucial for preserving the stereochemical integrity of sensitive carbohydrate moieties. This route provides access to structurally diverse nucleoside analogs with tailored properties for investigating enzymatic pathways or as potential antiviral and anticancer agents [2].

Process Chemistry R&D: Optimizing Multi-Kilogram Routes for Late-Stage Functionalization

From a process chemistry perspective, the predictable and robust site-selectivity of ethyl 2-chloro-4-iodopyrimidine-5-carboxylate offers significant advantages for route scouting and optimization. The ability to perform the initial coupling step under very mild conditions minimizes the formation of thermal degradation products and reduces the energy footprint of the process. Furthermore, the clear chromatographic signature of the iodo compound simplifies reaction monitoring and in-process control, which is essential for ensuring batch-to-batch consistency and purity in a manufacturing setting. Its established use as an intermediate with a simple and safe operational process further supports its consideration for scale-up activities [3].

Agrochemical Discovery: Building Block for Novel Crop Protection Agents

Substituted pyrimidines are also a core motif in many commercial fungicides, herbicides, and insecticides. The ability to rapidly generate a panel of 2,4-disubstituted pyrimidines with different substitution patterns is invaluable in agrochemical lead discovery. Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate provides a versatile entry point for synthesizing analogs of known pyrimidine-based agrochemicals, as well as for exploring new chemotypes, by leveraging the same sequential functionalization strategy employed in medicinal chemistry. The 5-carboxylate group can be readily transformed into other functional groups common in agrochemicals, such as amides and ethers [1].

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